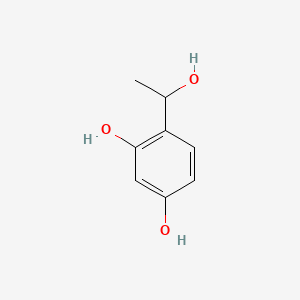

4-(1-Hydroxyethyl)resorcinol

Description

Strategic Positioning of 4-(1-Hydroxyethyl)resorcinol within Resorcinol (B1680541) Derivative Chemistry

The chemistry of resorcinol derivatives is a vast and well-established field, driven by the versatile reactivity of the resorcinol moiety. researchgate.net Resorcinol itself, a key industrial chemical, serves as a precursor to a multitude of commercially significant products, including adhesives, resins, dyes, and pharmaceuticals. wikipedia.orgbritannica.com The introduction of substituents onto the resorcinol ring allows for the fine-tuning of its physical and chemical properties, leading to a diverse array of derivatives with tailored functionalities.

This compound occupies a specific niche within this chemical space. Unlike simpler derivatives, such as 4-hexylresorcinol, known for its anesthetic properties, or the foundational resorcinol-formaldehyde resins, the dual hydroxyl groups of the hydroxyethyl (B10761427) substituent in this compound introduce increased polarity and potential for further chemical modification. ontosight.aiatamanchemicals.com This positions it as a valuable intermediate for creating more complex molecular architectures. For instance, its structure is analogous to other hydroxy-functionalized aromatics that are explored for their antioxidant and antimicrobial properties. ontosight.ai The presence of both phenolic and alcoholic hydroxyl groups offers differential reactivity, enabling selective chemical transformations at either site.

Contemporary Research Landscape of Hydroxyethylated Aromatic Systems

The study of hydroxyethylated aromatic systems is an active area of contemporary research, fueled by the pursuit of novel materials and bioactive compounds. researchgate.netbohrium.comacs.org Hydroxyethyl groups are often incorporated into aromatic structures to enhance water solubility, modify biological activity, or provide reactive handles for polymerization and further functionalization.

Recent research trends in this area include:

Polymer Chemistry: Hydroxyethylated aromatic compounds, such as bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), are key monomers in the synthesis of biodegradable aromatic-aliphatic copolyesters. bohrium.comacs.org These polymers are being investigated as sustainable alternatives to conventional plastics for applications like flexible packaging. bohrium.comacs.org The hydroxyl groups enable polycondensation reactions, leading to the formation of high-molecular-weight polymers with desirable thermal and mechanical properties. acs.org

Drug Discovery and Development: The introduction of hydroxyethyl moieties into drug candidates can influence their pharmacokinetic and pharmacodynamic profiles. Research into novel polymeric nanomaterials, for example, utilizes monomers like poly(hydroxyethyl methacrylate) to create drug delivery systems with controlled release characteristics. mdpi.com

Sustainable Chemistry: There is a growing focus on developing sustainable routes to aromatic compounds from renewable feedstocks. nih.gov Microbial biosynthesis and the chemical recycling of existing polymers are emerging as important strategies for producing hydroxyethylated and other functionalized aromatics. bohrium.comacs.orgnih.gov

Historical Development and Evolution of Related Resorcinol Studies

The study of resorcinol and its derivatives has a rich history dating back to the 19th century. Austrian chemist Heinrich Hlasiwetz is credited with the first preparation and chemical analysis of resorcinol in 1864. wikipedia.orgatamanchemicals.com Early research focused on understanding its fundamental reactivity and exploring its applications in dyes and medicines. wikipedia.org

The development of phenol-formaldehyde resins by Leo Baekeland in the early 20th century marked a significant milestone, paving the way for the extensive use of phenolic compounds, including resorcinol, in polymer science. britannica.com Resorcinol-formaldehyde resins, in particular, became crucial as high-performance adhesives, especially in the rubber and wood industries. wikipedia.orgnih.gov

Over the decades, research has expanded to encompass a wide range of resorcinol derivatives. The synthesis of these derivatives has evolved from classical methods, which were often low-yielding, to more sophisticated and efficient strategies. researchgate.net For instance, early methods for the monoalkylation of resorcinol were notoriously inefficient, yielding the desired product in low percentages. researchgate.net Modern synthetic chemistry offers more controlled and higher-yielding pathways to a vast array of specifically substituted resorcinols. researchgate.net This has enabled the exploration of their structure-activity relationships in various contexts, from their role as ligands in coordination chemistry to their use as scaffolds for anticancer agents. wikipedia.orgatamanchemicals.com The investigation of compounds like this compound represents a continuation of this long-standing scientific inquiry, leveraging a deep historical understanding of resorcinol chemistry to explore new frontiers in materials science and medicinal chemistry.

Detailed Research Findings

Chemical and Physical Properties of this compound

The distinct molecular structure of this compound gives rise to a specific set of chemical and physical properties. These properties are crucial for understanding its behavior in chemical reactions and its potential applications.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.166 g/mol lookchem.com |

| Boiling Point | 353°C at 760 mmHg lookchem.com |

| Flash Point | 181.2°C lookchem.com |

| Density | 1.313 g/cm³ lookchem.com |

| Vapor Pressure | 1.37E-05 mmHg at 25°C lookchem.com |

| Hydrogen Bond Donor Count | 3 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

| Exact Mass | 154.062994177 lookchem.com |

| Complexity | 127 lookchem.com |

This table is interactive. Users can sort and filter the data.

Synthesis of Resorcinol Derivatives

The synthesis of resorcinol derivatives is a cornerstone of organic chemistry, with various methods developed to achieve specific substitutions on the resorcinol ring.

Acylation: New derivatives of resorcinol can be prepared through acylation reactions. jmchemsci.comjmchemsci.comresearchgate.net Theoretical investigations using semi-empirical methods can help predict the most probable reaction pathways, often favoring substitution at the para position of the aromatic ring. jmchemsci.comjmchemsci.com

Alkylation: The monoalkylation of resorcinol has historically been a challenge, with classical methods often resulting in low yields. researchgate.net More modern approaches, such as using phase transfer catalysis, have been developed to improve the efficiency and selectivity of these reactions. researchgate.net

Reaction with Ethylene (B1197577) Carbonate: Resorcinol can be reacted with ethylene carbonate in the presence of an alkali metal carbonate to produce resorcinol bis(hydroxyethyl)ether. google.comgoogle.com This process can be optimized by controlling reaction temperature and the subsequent addition of an alkali metal hydroxide (B78521) solution to facilitate crystallization of the product. google.comgoogle.com

Synthesis from other Phenolic Compounds: Resorcinol and its derivatives can be synthesized from other phenolic precursors through reactions like hydrolysis of ether or ester linkages, often catalyzed by acids or bases. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

67828-36-8 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-(1-hydroxyethyl)benzene-1,3-diol |

InChI |

InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3 |

InChI Key |

DUNRSBLUMXLQPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 4 1 Hydroxyethyl Resorcinol and Analogues

Direct Chemical Synthesis of 4-(1-Hydroxyethyl)resorcinol

The most direct route to this compound involves the chemical reduction of its corresponding ketone precursor, 4-acetylresorcinol, which is also known as 2',4'-dihydroxyacetophenone.

Specific Reaction Pathways and Optimized Conditions (e.g., reduction of 4-acetyl precursors)

The synthesis begins with the preparation of the precursor, 4-acetylresorcinol. This is typically achieved through a Fries rearrangement of resorcinol (B1680541) diacetate or, more commonly, by the direct acylation of resorcinol with acetic acid. One established method involves reacting resorcinol and acetic acid in the presence of a proton acid catalyst, such as zinc chloride or sulfuric acid, while removing the water formed during the reaction. google.comgoogle.com For instance, reacting resorcinol with acetic acid using zinc chloride as a catalyst at 120°C, followed by decomposition of the reaction mixture with hydrochloric acid, yields 2,4-dihydroxyacetophenone. google.com

Once the 4-acetylresorcinol precursor is obtained, the subsequent step is the reduction of the ketone group to a secondary alcohol. This transformation is a standard procedure in organic synthesis. A widely used and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comleah4sci.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). NaBH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon of the acetyl group. youtube.comyoutube.com This is followed by a protonation step, usually from the solvent, to yield the final this compound product. masterorganicchemistry.comyoutube.com

The general mechanism involves two main steps:

Nucleophilic Addition: The hydride ion from NaBH₄ adds to the carbonyl carbon of 4-acetylresorcinol.

Protonation: The resulting alkoxide intermediate is protonated by the solvent to form the secondary alcohol. masterorganicchemistry.com

| Reaction Step | Reagents/Precursors | Catalyst/Solvent | Product | Typical Conditions |

| Acylation | Resorcinol, Acetic Acid | Zinc Chloride | 4-Acetylresorcinol | Heating at 100-130°C google.com |

| Reduction | 4-Acetylresorcinol | Sodium Borohydride / Methanol | This compound | Room Temperature |

Role of Catalysis in Enhancing Synthetic Efficiency

Catalysis is crucial for the efficient and selective reduction of aryl ketones like 4-acetylresorcinol. While stoichiometric reducing agents like sodium borohydride are highly effective and common, catalytic methods offer advantages in terms of atom economy and the potential for enantioselectivity. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: Transition metal catalysts are widely used for the hydrogenation of ketones using hydrogen gas as the reductant. Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly effective. wikipedia.org For instance, a chiral Ru(BINAP) catalyst can be employed for the enantioselective reduction of ketones that possess a chelating group. wikipedia.org

Transfer Hydrogenation: This method involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a metal catalyst. wikipedia.org Ruthenium, in the presence of a chiral diamine, can catalyze the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org

Oxazaborolidine Catalysts: For achieving high levels of enantioselectivity, chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective. mdpi.comgoogle.com These catalysts are used in substoichiometric amounts along with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide). mdpi.comgoogle.com This approach allows for the predictable synthesis of a specific enantiomer of the chiral secondary alcohol. mdpi.com

| Catalytic Method | Catalyst Type | Reductant | Key Advantage |

| Catalytic Hydrogenation | Transition Metal (e.g., Ru, Rh) | H₂ Gas | High atom economy |

| Transfer Hydrogenation | Transition Metal (e.g., Ru, Ir) | Isopropanol, Formic Acid | Avoids high-pressure H₂ |

| Asymmetric Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High enantioselectivity mdpi.com |

Synthesis of Related Resorcinol Derivatives Featuring Hydroxyethyl (B10761427) Moieties

The structural motif of resorcinol is a versatile platform for synthesizing a variety of more complex molecules, including bicyclic compounds, macrocyclic calixarenes, and ether derivatives.

Organocatalytic Transformations for Bicyclic Resorcinols and Analogues

Organocatalysis provides a powerful, metal-free approach to constructing complex molecular architectures. An enantioselective organocatalytic method has been developed for the synthesis of bicyclo[2.2.2]octenones from ortho-alkylphenols through a process of hydroxylative phenol (B47542) dearomatization followed by a [4+2] dimerization. This transformation can be catalyzed by an iminium catalyst, which activates hydrogen peroxide to form a diastereoselective oxaziridinium intermediate. This intermediate then facilitates the enantioselective oxidation of the phenolate (B1203915) to an o-quinol, which subsequently dimerizes to form the decorated bicyclic product.

Condensation Reactions in the Formation of Calix[n]resorcinarene Derivatives

Calix[n]resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol with various aldehydes. These bowl-shaped molecules are foundational in supramolecular chemistry. The synthesis is typically a one-pot procedure where resorcinol and an aldehyde react in the presence of a strong acid catalyst, such as hydrochloric acid (HCl), in a solvent like ethanol.

For example, the condensation of resorcinol with aldehydes like valeraldehyde (B50692) or benzaldehyde (B42025) using an HCl catalyst in ethanol at 73°C for 24 hours produces C-butylcalix bohrium.comresorcinarene and C-phenylcalix bohrium.comresorcinarene in yields of 44.70% and 43.5%, respectively. Solvent-free methods have also been developed, where resorcinol and an aldehyde react in the presence of a solid acid catalyst at ambient temperature, offering a greener alternative to traditional solution-phase synthesis.

Etherification Reactions in Hydroxyethylated Resorcinol Derivatives (e.g., di-O-2-(hydroxyethyl) resorcinol)

Hydroxyethylated resorcinol derivatives can be synthesized through etherification reactions. A key example is resorcinol bis(2-hydroxyethyl)ether, also known as 1,3-bis(2-hydroxyethoxy)benzene. One synthetic route involves the reaction of resorcinol with ethylene (B1197577) carbonate. A process has been described where resorcinol is first reacted with ethylene carbonate in the presence of water and an alkali metal carbonate. Subsequently, an aqueous solution of an alkali metal hydroxide (B78521) is added, and the final product is recovered through crystallization. In one example of this process, the reaction was heated to 140°C for 6 hours, yielding the product in 94% after cooling and filtration. Synthesis methods may also include the condensation of acetaldehyde (B116499) with glycerol (B35011) or ethylene oxide, followed by hydrolysis. biosynth.com

Intramolecular Radical Cyclization Approaches for Stereoselective Hydroxyethyl Group Introduction

Intramolecular radical cyclization has emerged as a powerful tool for the stereoselective introduction of functional groups in organic synthesis. wikipedia.org This methodology is particularly relevant for the construction of chiral centers, such as the secondary alcohol in this compound. The approach typically involves the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a cyclic intermediate. wikipedia.org The stereochemical outcome of the reaction is often dictated by the conformation of the transient cyclic radical, which can be influenced by various factors including the nature of the tether connecting the radical and the acceptor.

An efficient method for the stereo- and regioselective introduction of a 1-hydroxyethyl group has been demonstrated in the synthesis of 4'α-branched 2'-deoxyadenosines, a strategy that holds promise for adaptation to resorcinol systems. nih.govacs.org In this approach, a silicon-containing tether is utilized to control the cyclization pathway. nih.govacs.org The reaction of a precursor bearing a phenylseleno group with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) generates a radical that undergoes cyclization. nih.govacs.org

The stereoselectivity of the process is highly dependent on the reaction conditions, particularly the concentration of the hydrogen donor (Bu₃SnH). nih.govacs.org

High Concentration of Bu₃SnH: A high concentration of the trapping agent leads to a 5-exo-cyclized product, which, after an oxidative workup (Tamao oxidation), yields the desired 1-hydroxyethyl group. nih.govacs.org

Low Concentration of Bu₃SnH: Conversely, lower concentrations of Bu₃SnH allow for a rearrangement of the initial 5-exo cyclized radical to a more stable 6-endo-cyclized product, ultimately leading to a 2-hydroxyethyl group. nih.govacs.org

This tunable selectivity is a key advantage of this methodology. The mechanism involves the initial formation of a (3-oxa-2-silacyclopentyl)methyl radical, which can be trapped directly or undergo rearrangement to a 4-oxa-3-silacyclohexyl radical before being trapped. nih.govacs.org The ability to direct the reaction towards the desired isomer by simply adjusting reagent concentrations makes this an attractive strategy for the stereocontrolled synthesis of compounds like this compound.

| Reaction Condition | Cyclization Pathway | Major Product after Oxidation |

| High Bu₃SnH concentration | 5-exo | 1-hydroxyethyl derivative |

| Low Bu₃SnH concentration | 6-endo | 2-hydroxyethyl derivative |

Design and Synthesis of Porphyrin Derivatives Incorporating 4-(1-Hydroxyethyl)phenyl Units

Porphyrins are a class of macrocyclic compounds with significant applications in various fields, including medicine and materials science. sengegroup.eu The functionalization of porphyrins with specific substituents, such as 4-(1-hydroxyethyl)phenyl units, can modulate their physicochemical properties and biological activity. The synthesis of such derivatives typically involves the condensation of pyrrole (B145914) with appropriately substituted aldehydes. rsc.orgresearchgate.net

For the incorporation of a 4-(1-hydroxyethyl)phenyl group, a common strategy involves a multi-step process. Initially, a porphyrin bearing a 4-acetylphenyl group can be synthesized. This is achieved through the condensation of pyrrole with 4-acetylbenzaldehyde. The resulting acetylporphyrin can then be subjected to a reduction reaction to convert the acetyl group into the desired 1-hydroxyethyl group. nih.gov Statistical reduction methods can be employed to achieve this transformation. nih.gov

Alternatively, a precursor aldehyde containing the protected 1-hydroxyethyl group could be used in the porphyrin synthesis. After the macrocycle formation, a deprotection step would reveal the hydroxyethyl functionality. This approach offers the advantage of avoiding potential side reactions that might occur during the porphyrin-forming condensation. The synthesis of unsymmetrical porphyrins, where only one or a few of the meso positions are substituted with the desired group, can be achieved by using a mixture of aldehydes in the condensation reaction, followed by careful chromatographic separation of the products. sengegroup.euscirp.org

The conjugation of resorcinol-based structures to porphyrins has also been explored, leading to the formation of bis-resorcin acs.orgarene–bridged porphyrin conjugates. rsc.org These complex structures are synthesized from hydroxyphenyl-substituted porphyrins. rsc.org This highlights the feasibility of incorporating phenolic moieties, such as resorcinol, into porphyrin architectures, which could be further functionalized to include the 1-hydroxyethyl group.

Green Chemistry Principles in Resorcinol Derivative Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. nih.gov The synthesis of resorcinol derivatives, including this compound, can benefit significantly from the application of these principles.

Solvent-Free Synthetic Strategies

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. techniques-ingenieur.fr Solvent-free reactions, also known as solid-state or neat reactions, offer a compelling alternative. pharmafeatures.com These reactions can lead to improved efficiency, shorter reaction times, and easier product purification. rsc.org

For resorcinol derivatives, solvent-free synthesis has been successfully applied to the preparation of calix acs.orgresorcinarenes. rsc.org This is achieved by the direct reaction of resorcinol with an aldehyde in the presence of a catalytic amount of a solid acid at ambient temperature. rsc.org This approach represents a significant improvement over traditional solution-phase methods by reducing energy consumption and eliminating solvent waste. rsc.org

While a direct solvent-free synthesis of this compound is not explicitly detailed in the provided search results, the principles can be extrapolated. For instance, the Friedel-Crafts acylation of resorcinol with an appropriate acetylating agent, a potential route to an intermediate for this compound, could potentially be adapted to solvent-free conditions using a solid acid catalyst. Subsequent reduction of the acetyl group could also be explored under solvent-free or greener solvent conditions. Thermal methods, where heat is applied to drive the reaction without a solvent, could also be a viable strategy. pharmafeatures.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com A high atom economy indicates that the reaction generates minimal waste. In the synthesis of this compound, maximizing atom economy would involve choosing reaction pathways that are addition-based rather than substitution or elimination-based, as the latter inherently generate byproducts.

For example, a hypothetical direct addition of acetaldehyde to the resorcinol ring would be highly atom-economical. However, such a reaction is often difficult to control and may lead to a mixture of products. A more practical approach with good atom economy would be the catalytic hydrogenation of a precursor like 4-acetylresorcinol. In this case, the only other reactant is hydrogen gas, and the only byproduct is water if a reducing agent like sodium borohydride in an aqueous medium is considered.

The calculation for percent atom economy is:

% Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100

Biocatalytic and Enzymatic Approaches for Hydroxyethylated Systems

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful and environmentally benign alternative to traditional chemical synthesis. semanticscholar.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity. nih.gov

Engineered Enzyme Libraries for Biotransformations

The development of engineered enzyme libraries has revolutionized the field of biocatalysis. creative-enzymes.com Through techniques like directed evolution and rational design, enzymes can be tailored to have improved activity, stability, and substrate specificity for non-natural substrates. researchgate.net These libraries provide a diverse collection of biocatalysts that can be screened to identify the optimal enzyme for a specific transformation. creative-enzymes.com

For the synthesis of this compound, several classes of enzymes could be employed. For instance, dioxygenases are capable of introducing hydroxyl groups onto aromatic rings. nih.gov While they typically install two hydroxyl groups, engineered variants might be developed for more selective mono-hydroxylation or for the hydroxylation of a pre-existing side chain. Toluene dioxygenase, for example, has been used to convert toxic aromatic compounds into catechols. nih.gov

Furthermore, alcohol dehydrogenases (ADHs) are well-suited for the stereoselective reduction of a ketone precursor, such as 4-acetylresorcinol, to the corresponding chiral alcohol. By screening a library of engineered ADHs, it is possible to find variants that produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can further simplify the process and reduce costs. nih.govnih.gov The application of these biocatalytic methods aligns well with the principles of green chemistry, offering a sustainable route to valuable hydroxyethylated aromatic compounds.

Enzymatic Derivatization Strategies

The derivatization of this compound and its analogues through enzymatic pathways offers a highly selective and environmentally sustainable alternative to traditional chemical methods. Biocatalysis, utilizing isolated enzymes or whole-cell systems, enables specific modifications at the compound's key functional groups: the phenolic hydroxyls of the resorcinol ring and the secondary alcohol of the 1-hydroxyethyl side chain. These strategies are primarily focused on acylation for kinetic resolution and the synthesis of ester prodrugs, as well as glycosylation to enhance physicochemical properties such as water solubility.

Lipase-Catalyzed Acylation and Kinetic Resolution

Lipases (EC 3.1.1.3) are exceptionally versatile biocatalysts in organic synthesis, valued for their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. researchgate.net They are widely employed for the stereoselective acylation of racemic secondary alcohols, a process known as enzymatic kinetic resolution (EKR). This technique is directly applicable to this compound, which possesses a chiral center at the carbinol carbon of the hydroxyethyl group.

In a typical EKR, one enantiomer of the racemic alcohol is selectively acylated by the lipase (B570770), resulting in a mixture of an optically active ester and the unreacted, optically enriched alcohol enantiomer. mdpi.com The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as enantiomeric ratio, E) and conversion. researchgate.netmdpi.com

Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, is one of the most efficient and widely used biocatalysts for the resolution of secondary alcohols. nih.govmdpi.com Other lipases, such as that from Pseudomonas fluorescens (Amano Lipase AK), have also demonstrated high asymmetric transformation capabilities. mdpi.com Vinyl acetate (B1210297) is a common acyl donor due to its high reactivity and the fact that the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction effectively irreversible. mdpi.com

The application of this methodology to analogues of this compound, such as other racemic secondary alcohols, has been extensively documented. For instance, the kinetic resolution of various 4-aryl- and 4-heteroarylbut-3-en-2-ols has been effectively performed using lipase-catalyzed enantiomer-selective acylation. researchgate.net Similarly, highly asymmetric transformations have been achieved for trans-flavan-4-ols using AK lipase from Pseudomonas fluorescens with vinyl acetate as the acyl donor. mdpi.com These examples underscore the potential for producing enantiomerically pure (R)- or (S)-4-(1-Hydroxyethyl)resorcinol derivatives.

| Enzyme | Substrate Type / Analogue | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Amano Lipase AK (from Pseudomonas fluorescens) | trans-Flavan-4-ols | Vinyl acetate | Vinyl acetate (as solvent) | Highly asymmetric transformations (E > 200) achieved under mild conditions (30 °C). | mdpi.com |

| Candida antarctica lipase B (CAL-B) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Vinyl acetate | Acetonitrile | Excellent enantioselectivity (E > 200) with over 99% enantiomeric excess (ee) for both the resulting ester and unreacted alcohol. | researchgate.net |

| Lipase QL (from Alcaligenes sp.) | Cyclopentene diol | - | - | Successfully used for selective acylation on a 200 kg scale, demonstrating industrial applicability. | nih.gov |

| Lipases from Candida rugosa and Aspergillus niger | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | - (Hydrolysis) | Phosphate buffer / Diisopropyl ether-hexane | High enantiomeric ratio (up to 126) in the hydrolysis of the racemic ester, yielding optically active hydroxyphosphonate. | mdpi.com |

Glycosylation via Glycosyltransferases

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a powerful strategy for modifying the properties of phenolic compounds. dtu.dk Attaching a glycoside group can significantly increase water solubility, alter bioavailability, and improve stability. dtu.dk This is particularly relevant for resorcinol derivatives intended for various applications. The enzymatic glycosylation of the phenolic hydroxyl groups of this compound can be achieved using glycosyltransferases (GTs).

GTs are a large family of enzymes that catalyze the transfer of a monosaccharide from an activated donor, such as a nucleotide sugar (e.g., UDP-glucose), to an acceptor molecule. nih.gov These enzymes exhibit high regio- and stereoselectivity, allowing for the precise formation of specific glycosidic bonds under mild, physiological conditions. dtu.dknih.gov

Family 1 Glycosyltransferases (GT1s or UGTs) are particularly attractive for biotechnological applications and have been successfully used for the glycosylation of a wide range of polyphenols, including flavonoids and coumarin (B35378) derivatives. dtu.dk Screening of UGT libraries against various phenolic compounds has revealed enzymes capable of glycosylating them with high yields. dtu.dk For resorcinol derivatives, this strategy can lead to the formation of O-glycosides at one or both of the phenolic positions. Research on analogous polyphenols has shown that enzymes like AtUGT78D2 and OsUGT88C1 can selectively glycosylate different hydroxyl positions on the same or similar molecules, highlighting the precise control offered by enzymatic approaches. dtu.dk

| Enzyme Class / Enzyme | Substrate Type / Analogue | Sugar Donor | Reaction Type | Significance | Reference |

|---|---|---|---|---|---|

| Family 1 Glycosyltransferases (GT1s) | Polyphenols (e.g., dihydroxycoumarins) | UDP-sugars | Regiospecific O-glycosylation | Demonstrates the ability to achieve high yields (>90%) and control the specific site of glycosylation on a polyphenol core. | dtu.dk |

| Flavonoid 7-O-glucosyltransferase (from Scutellaria baicalensis) | 4′-Hydroxychalcones | UDP-glucose | O-glucosylation | Identified as a highly effective enzyme for large-scale biotransformation of phenolic compounds. | mdpi.com |

| Amylosucrase (from Deinococcus geothermalis) | Hydroxyflavones | Sucrose | Transglycosylation | Shows high regioselectivity, favoring specific hydroxyl positions (e.g., 4'-OH and 6-OH) on the flavonoid backbone. | dtu.dk |

Advanced Spectroscopic and Chromatographic Characterization of 4 1 Hydroxyethyl Resorcinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 4-(1-Hydroxyethyl)resorcinol, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the hydroxyethyl (B10761427) group, the methyl protons, and the hydroxyl protons.

The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methine proton (-CH(OH)-) would appear as a quartet due to coupling with the adjacent methyl protons. Correspondingly, the methyl protons (-CH₃) would appear as a doublet, coupled to the single methine proton. The signals for the phenolic and alcoholic hydroxyl protons are typically broad and their chemical shift can vary depending on the solvent, concentration, and temperature.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (position 5) | ~6.3 | Doublet (d) | ~8.5 |

| Aromatic H (position 6) | ~7.0 | Doublet (d) | ~8.5 |

| Aromatic H (position 3) | ~6.4 | Singlet (s) or narrow doublet | <2.0 |

| Methine H (-CHOH) | ~4.8-5.0 | Quartet (q) | ~6.5 |

| Methyl H (-CH₃) | ~1.4-1.5 | Doublet (d) | ~6.5 |

| Phenolic OH (2 protons) | Variable (broad s) | Broad Singlet | N/A |

Note: Data is predicted based on foundational NMR principles and analysis of similar structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum is expected to show six signals for the aromatic carbons, one for the methine carbon, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and hydroxyethyl substituents. The signal for the carbon bearing the carbonyl group in the precursor, 4-acetylresorcinol (typically >190 ppm), would be absent and replaced by a signal for the hydroxyl-bearing methine carbon at a much lower chemical shift (typically 65-75 ppm). nist.gov

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aromatic C (quaternary, C-OH) | ~155-160 |

| Aromatic C (quaternary, C-OH) | ~155-160 |

| Aromatic C (quaternary, C-CHOH) | ~130-135 |

| Aromatic C-H | ~128-130 |

| Aromatic C-H | ~105-110 |

| Aromatic C-H | ~102-105 |

| Methine C (-CHOH) | ~65-75 |

Note: Data is predicted based on foundational NMR principles and analysis of similar structures such as 4-acetylresorcinol. nist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₈H₁₀O₃), HRMS would be used to confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃ |

| Calculated Monoisotopic Mass | 154.06299 u |

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these parent ions. The resulting fragmentation pattern provides valuable structural information. For this compound, a key fragmentation pathway would be the neutral loss of a water molecule (H₂O, 18.01 u) from the hydroxyethyl side chain.

Expected ESI-MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 155.07 ([M+H]⁺) | 137.06 | H₂O | Ion of 4-vinylresorcinol |

| 155.07 ([M+H]⁺) | 123.04 | CH₃CHO | Ion of resorcinol (B1680541) |

Note: Fragmentation patterns are predicted based on the chemical structure and established fragmentation rules for similar compounds. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

The FTIR spectrum of this compound is expected to be dominated by a very broad absorption band in the high-wavenumber region (typically 3500-3200 cm⁻¹), which is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Other key absorptions would include C-H stretches from the aromatic ring and the alkyl side chain, C=C stretches from the aromatic ring, and C-O stretching vibrations. libretexts.org The disappearance of the strong carbonyl (C=O) peak from the precursor (4-acetylresorcinol, ~1650 cm⁻¹) and the appearance of the broad O-H and alcoholic C-O signals would confirm the reduction of the ketone.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenolic and alcoholic) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong (multiple bands) |

| C-O Stretch (alcoholic) | ~1050 | Medium-Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present.

In the context of this compound, the FTIR spectrum reveals key vibrational bands that confirm its molecular structure. The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic ring structure gives rise to characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations from the hydroxyl and ether groups are expected in the 1000-1300 cm⁻¹ region.

Key FTIR Spectral Data for Resorcinol Derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | > 3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (hydroxyl/ether) | Stretching | 1000-1300 |

This table presents typical wavenumber ranges for the functional groups found in resorcinol and its derivatives.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy for Surface Analysis

Attenuated Total Reflectance (ATR) FT-IR is a specialized sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. wdfiles.commdpi.com In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that extends beyond the crystal surface. wdfiles.comunige.ch When a sample is brought into close contact with the crystal, this evanescent wave is attenuated at frequencies corresponding to the sample's absorption bands. thermofisher.com This makes ATR-FTIR particularly useful for surface analysis. unige.ch

For this compound, ATR-FTIR can be employed to analyze its solid form or its interaction with surfaces. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum, providing information about the same fundamental vibrations. wdfiles.com This technique is advantageous for obtaining high-quality spectra of bulk materials without the need for sample dilution in an IR-transparent matrix.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For phenolic compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to π → π* transitions within the benzene ring. Resorcinol itself exhibits strong absorption bands in the UV region. researchgate.net Studies on similar compounds, such as phenylethyl resorcinol, have shown that a UV-Vis spectrophotometric method can be developed for its quantification. nih.gov The absorption maxima (λmax) are sensitive to the solvent and the pH of the solution. This technique is widely used for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert law. A validated UV-Vis method for a related compound, phenylethyl resorcinol, demonstrated linearity in the concentration range of 10-60 μg mL⁻¹, with a high coefficient of determination (r² > 0.999). nih.gov

Typical UV Absorption Maxima for Resorcinol:

| Wavelength (nm) |

| ~274 |

| ~222 |

| ~207 |

This table shows the approximate UV absorption maxima for resorcinol in solution, based on literature data. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as fluorescence, occurs when an electron returns from an excited singlet state to its ground state. The emitted light is of a longer wavelength (lower energy) than the absorbed light.

Chromatographic Techniques for Separation, Purity Assessment, and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the different interactions of the analytes with the stationary phase.

For the analysis of resorcinol and its derivatives, reversed-phase HPLC is commonly employed. nih.govresearchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). nih.govsielc.comscispace.com The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. nih.gov Detection is often performed using a UV detector set at a wavelength where the analyte absorbs strongly. nih.govsielc.com For instance, a method for a related compound, phenylethyl resorcinol, utilized a C18 column with a mobile phase of acetonitrile, methanol, and water, and UV detection at 254 nm, resulting in a retention time of 4.620 minutes. scispace.com

Example HPLC Parameters for Resorcinol Analysis:

| Parameter | Condition | Reference |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Methanol:Water (e.g., 40:60) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 280 nm | nih.gov |

| Retention Time | ~3.62 min | nih.gov |

This table provides an example of HPLC conditions that have been successfully used for the analysis of resorcinol. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, volatile compounds are separated in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments.

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step may be necessary to increase its volatility and thermal stability, as the hydroxyl groups can make it less suitable for direct GC analysis. The mass spectrum of resorcinol shows a characteristic fragmentation pattern that can be used for its unambiguous identification. researchgate.netnist.gov

Based on a comprehensive search for scholarly articles and scientific data, there is currently no specific information available in the public domain regarding the advanced spectroscopic and chromatographic characterization of the compound This compound for the requested sections.

Specifically, detailed research findings, data tables, or dedicated studies concerning the "Application of Ion-Pairing Reagents in Chromatographic Separations" or the use of "X-ray Diffraction (XRD) for Crystalline Structure and Crystallite Size Characterization" for this compound could not be located.

While extensive information exists on these analytical techniques and their application to related compounds such as Resorcinol, the strict adherence to the provided outline, which focuses solely on this compound, prevents the inclusion of such data as it would fall outside the explicit scope of the request. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for the specified sections and subsections as requested.

Mechanistic Investigations of 4 1 Hydroxyethyl Resorcinol and Analogous Structures at the Molecular Level in Vitro Studies

Enzymatic Interaction Studies (In Vitro)

In vitro enzymatic assays are crucial for elucidating the specific molecular interactions between a compound and a target enzyme. For 4-(1-Hydroxyethyl)resorcinol and its analogues, these studies have revealed potent and often specific inhibitory actions against several key enzymes.

Peroxidase Inhibition Mechanisms (e.g., Lactoperoxidase, Thyroid Peroxidase)

Resorcinol (B1680541) derivatives have been identified as potent inhibitors of mammalian heme peroxidases, specifically lactoperoxidase (LPO) and thyroid peroxidase (TPO). In vitro studies have demonstrated that these compounds act as mechanism-based inactivators, also known as suicide inhibitors. acs.orgnih.gov This inactivation is irreversible and contingent upon the presence of hydrogen peroxide (H₂O₂), a substrate for the peroxidase catalytic cycle. mdpi.com

The proposed mechanism involves the enzymatic turnover of the resorcinol derivative by the peroxidase. This process generates a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov This suicide inactivation mechanism is specific, as myeloperoxidase (MPO) has been shown not to be inhibited by resorcinol derivatives. mdpi.com This inhibitory action on TPO, a key enzyme in the synthesis of thyroid hormones, highlights a significant biological activity of this class of compounds at the molecular level. mdpi.comnih.gov The accepted catalytic mechanism for lactoperoxidase involves a two-electron oxidation by H₂O₂ to produce oxoiron(IV) radicals, followed by the oxidation of its primary substrate, thiocyanate. nih.govmdpi.com The introduction of resorcinol derivatives intercepts this cycle, leading to the enzyme's inactivation.

Tyrosinase Inhibition Mechanisms

Resorcinol-containing compounds are among the most extensively studied and potent inhibitors of tyrosinase, a copper-containing metalloenzyme central to melanin (B1238610) biosynthesis. nih.govnih.gov The meta-dihydroxy arrangement of the resorcinol ring is critical for its inhibitory activity. This structure is resistant to oxidation by tyrosinase, unlike many other phenolic inhibitors that can act as alternative substrates. nih.gov The resorcinol moiety effectively interacts with the dicopper center of the enzyme's active site. nih.gov

Kinetic analyses consistently show that resorcinol derivatives act as competitive inhibitors, suggesting they bind to the enzyme's active site and prevent the binding of the natural substrate, L-tyrosine. mdpi.com Some studies also suggest that under certain conditions, these compounds can act as suicide inactivators, where the enzyme processes the inhibitor to a reactive species that irreversibly inactivates it. nih.govresearchgate.net The 4-substituted resorcinol motif is particularly important for high-potency inhibition. mdpi.comresearchgate.net Various analogues have demonstrated significant inhibitory activity, often far exceeding that of the benchmark inhibitor, kojic acid. mdpi.com For instance, a resorcinol-based polycyclic compound, S05014, was identified as a highly effective tyrosinase inhibitor with IC₅₀ values in the nanomolar and low micromolar range for L-tyrosine and L-DOPA oxidation, respectively. acs.org

| Compound | Tyrosinase Source | Substrate | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 1c (Urolithin derivative) | Mushroom | L-Tyrosine | Competitive | 18.09 ± 0.25 |

| Compound 1h (Urolithin derivative) | Mushroom | L-Tyrosine | Competitive | 4.14 ± 0.10 |

| Compound 2a (Reduced urolithin) | Mushroom | L-Tyrosine | Competitive | 15.69 ± 0.40 |

| 4-Hexylresorcinol | Mushroom | L-DOPA | Competitive | >30 |

| Thiamidol | Mushroom | - | - | 108 |

| Kojic Acid (Reference) | Mushroom | L-Tyrosine | Competitive | 48.62 ± 3.38 |

Heat Shock Protein 90 (Hsp90) Inhibition and Associated Molecular Pathways

The resorcinol scaffold is a key pharmacophore in the design of potent, synthetic inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins. nih.govresearchgate.netnih.gov These inhibitors function by competitively binding to the ATP-binding pocket located in the N-terminal domain of Hsp90, thereby disrupting the chaperone's ATPase activity which is essential for its function. nih.govcore.ac.uk

The inhibition of Hsp90 leads to the ubiquitin-proteasome pathway-mediated degradation of its client proteins. nih.gov In vitro studies using various cancer cell lines have demonstrated that treatment with resorcinol-based Hsp90 inhibitors results in the depletion of key proteins involved in cancer cell proliferation and survival, such as Her2, EGFR, Met, Akt, and C-RAF. nih.govcore.ac.uk This disruption of critical signaling pathways ultimately induces cancer cell death through apoptosis, as evidenced by the cleavage of markers like PARP and Caspase 3. nih.gov The potency of these inhibitors can be exceptionally high, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

| Compound | Target | Cell Line | IC₅₀ (nM) | GI₅₀ (µM) |

|---|---|---|---|---|

| Compound 30f (N-benzyl benzamide derivative) | Hsp90α | H1975 (Non-small cell lung cancer) | 5.3 | 0.42 |

| CCT018159 (Diaryl pyrazole resorcinol) | Hsp90β | Various cancer cell lines (mean) | - | 5.3 |

| Ganetespib (STA-9090) | Hsp90 | Various lung cancer cell lines (average) | 6.5 | - |

| 17-AAG (Reference) | Hsp90 | Various lung cancer cell lines (average) | 30.5 | - |

Cholinesterase Activity Modulation by Resorcinol-Based Structures

In vitro studies have revealed that resorcinol derivatives can modulate the activity of cholinesterases, specifically acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine and a key target in the treatment of Alzheimer's disease. dergipark.org.trmdpi.com

A study investigating a series of resorcinol derivatives against human erythrocyte AChE found that these compounds act as inhibitors. dergipark.org.tr The inhibitory potency was influenced by the nature of the substituent at the 4-position of the resorcinol ring. Notably, 4-hexylresorcinol emerged as the most effective inhibitor among the tested compounds, displaying an IC₅₀ value in the low micromolar range. dergipark.org.tr Molecular docking studies complemented these in vitro findings, predicting favorable binding energies and interactions within the active site of the enzyme. dergipark.org.tr This suggests that the resorcinol scaffold can serve as a basis for designing novel AChE inhibitors.

| Compound | Enzyme Source | IC₅₀ (µM) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Resorcinol | Human Erythrocyte | 363.61 | - |

| 4-Ethylresorcinol | Human Erythrocyte | 121.23 | - |

| 4-Butylresorcinol | Human Erythrocyte | 36.81 | - |

| 4-Hexylresorcinol | Human Erythrocyte | 2.74 | -6.16 |

Substrate Specificity and Kinetic Analysis in Biocatalytic Processes

While many resorcinol derivatives are potent enzyme inhibitors, some can also serve as substrates in biocatalytic transformations. A key example is the interaction of 4-hexylresorcinol, a close structural analogue of this compound, with tyrosinase. Although widely recognized as a tyrosinase inhibitor, detailed kinetic studies have demonstrated that 4-hexylresorcinol can also act as a substrate for the enzyme. researchgate.netnih.gov

The enzyme catalyzes the hydroxylation of 4-hexylresorcinol to form an o-diphenol intermediate. This intermediate is then further oxidized by tyrosinase to an o-quinone. nih.gov This reaction requires the active form of the enzyme (oxy-tyrosinase), which can be generated in the presence of H₂O₂ or catalytic amounts of an o-diphenol and a reducing agent. nih.gov This dual role as both an inhibitor and a substrate highlights the complex interactions that can occur between resorcinol structures and enzyme active sites.

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) |

|---|---|---|---|

| 4-Hexylresorcinol | Mushroom Tyrosinase | 60.31 ± 6.73 | 0.85 ± 0.04 |

Molecular Mechanisms of Biological Activity (In Vitro Models)

The enzymatic interactions detailed above translate into broader biological activities in various in vitro models. The molecular mechanisms underlying these activities are a direct consequence of the modulation of specific proteins and pathways.

The potent inhibition of tyrosinase by resorcinol derivatives is the molecular basis for their well-documented antimelanogenic effects observed in cell-based models. In B16F10 melanoma cells, for example, resorcinol-containing compounds have been shown to decrease cellular tyrosinase activity and subsequent melanin production. mdpi.com This confirms that the direct inhibition of the enzyme translates to a functional cellular outcome.

In the context of oncology, the inhibition of Hsp90 by resorcinol-based structures triggers a cascade of events within cancer cells. By destabilizing multiple oncogenic client proteins, these inhibitors disrupt several signaling pathways simultaneously. In vitro models of non-small cell lung cancer and other cancers have shown that this leads to an arrest of the cell cycle, typically at the G1 phase, and the induction of apoptosis. nih.govcore.ac.uk

Furthermore, the discovery of neuroprotective effects for a resorcinol derivative (S05014) in an in vitro model of Parkinson's disease points to a complex mechanism. This activity is attributed not only to the inhibition of tyrosinase, which is involved in neuromelanin synthesis, but also to the compound's ability to scavenge free radicals and reduce reactive oxygen species (ROS) overproduction. acs.org This suggests a dual mechanism of action involving both enzyme inhibition and direct antioxidant activity.

Anti-protozoal Activity Mechanisms (e.g., antiplasmodial, antitrypanosomal effects on parasites)

The therapeutic potential of resorcinol derivatives, including structures analogous to this compound, has been explored against various protozoan parasites. In vitro studies have revealed that these compounds can exhibit significant anti-protozoal effects, targeting parasites responsible for diseases like malaria and African sleeping sickness.

A study investigating a series of resorcinol derivatives, originally developed as human heat shock protein 90 (Hsp90) inhibitors, repurposed them to evaluate their antiplasmodial and antitrypanosomal activities. scielo.org.za Several of these compounds demonstrated activity against the chloroquine-sensitive Plasmodium falciparum (3D7 strain) and Trypanosoma brucei brucei, with 50% inhibitory concentration (IC50) values below 10 μM. scielo.org.za The proposed mechanism for their antimalarial action involves targeting a unique hydrophobic pocket on the P. falciparum Hsp90 (PfHsp90) enzyme, which is distinct from the conserved ATP binding pocket. scielo.org.za

Structurally related hydroxyethylamine (HEA) analogs have also shown potent antiplasmodial activity. nih.govnih.gov These compounds are investigated as inhibitors of plasmepsin II and IV, critical aspartic proteases found in the digestive vacuole of P. falciparum. nih.gov One study found that HEA compounds were effective not only against the blood-stage of the parasite but also against the liver-stage and prevented the maturation of ookinetes, which is the stage that infects the mosquito vector. nih.gov For instance, one HEA compound showed a significant reduction in liver-stage infection with an IC50 value of 1.89 μM and inhibited ookinete maturation with an IC50 of 0.704 μM. nih.gov This suggests that such compounds could act as multistage inhibitors, a valuable characteristic in malaria treatment. nih.gov

In the context of antitrypanosomal activity, the glycolytic pathway of the parasite is a key target, as the bloodstream form of T. brucei is entirely dependent on host glucose for ATP production. nih.gov Enzymes in this pathway, such as hexokinase (TbHK1), are considered promising drug targets. nih.gov Flavonoids like quercetin and myricetin have demonstrated noteworthy activity against T. brucei, and molecular modeling studies suggest their mechanism may involve the inhibition of TbHK1. nih.gov This highlights a plausible mechanistic pathway for other phenolic compounds. Another potential mechanism for antiplasmodial action in phenolic derivatives involves the disruption of the parasite's redox defense system, leading to an accumulation of reactive oxygen species and subsequent oxidative stress. frontiersin.org

| Compound Type | Target Organism | Target/Mechanism | Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| Resorcinol Derivatives | Plasmodium falciparum (3D7) | PfHsp90 Inhibition | <10 μM | scielo.org.za |

| Resorcinol Derivatives | Trypanosoma brucei brucei | Hsp90 Inhibition | <10 μM | scielo.org.za |

| Hydroxyethylamine Analog (10f) | Plasmodium falciparum | Plasmepsin II / IV Inhibition | Ki = 1.93 μM (Plm II), Ki = 1.99 μM (Plm IV) | nih.gov |

| Hydroxyethylamine Analog (10g) | Plasmodium falciparum | Plasmepsin IV Inhibition | Ki = 0.84 μM | nih.gov |

| Hydroxyethylamine Analog (Compound 1) | P. berghei (Liver stage) | Plasmepsin II Affinity | IC50 = 1.89 μM | nih.gov |

| Hydroxyethylamine Analog (Compound 1) | P. berghei (Ookinete stage) | Plasmepsin II Affinity | IC50 = 0.704 μM | nih.gov |

Inhibitory Effects on Specific Enzyme Targets (e.g., 5-lipoxygenase)

Resorcinol derivatives have been identified as inhibitors of various enzymes, which underlies many of their biological activities. The meta-dihydroxy arrangement in the resorcinol moiety is resistant to oxidation by certain enzymes while maintaining favorable interactions with metal ions in active sites. nih.gov

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. nih.gov Inhibition of 5-LOX is a significant mechanism for anti-inflammatory action. Dietary polyphenols are known to target the 5-LOX pathway. mdpi.com For example, the natural compound aethiopinone is a potent in vitro inhibitor of 5-LOX from human neutrophils, with an IC50 value of 0.11 μM. nih.govresearchgate.net This demonstrates the potential for phenolic structures to directly suppress this pro-inflammatory enzyme. nih.govresearchgate.net

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin production. nih.gov Resorcinol-containing compounds are among the most effective inhibitors of this enzyme. nih.gov Studies on 4-substituted resorcinol derivatives show a strong inhibitory effect on tyrosinase activity. mdpi.comnih.gov For instance, certain urolithin derivatives containing a 4-substituted resorcinol motif were found to be more potent inhibitors of mushroom tyrosinase than the well-known inhibitor kojic acid. mdpi.com Compound 1h from that study exhibited an IC50 of 4.14 μM, significantly lower than that of kojic acid (48.62 μM). mdpi.com The inhibitory mechanism is attributed to the resorcinol moiety's ability to interact with the copper ions in the enzyme's active site. nih.gov

Carbonic Anhydrase Inhibition: Other enzymes are also targeted by resorcinol derivatives. A study on 4-ethylresorcinol and 5-methylresorcinol demonstrated competitive inhibition of human carbonic anhydrase I (hCA I), a physiologically important enzyme. researchgate.net The inhibition constants (Ki) were determined to be 0.81 μM for 4-ethylresorcinol and 0.79 μM for 5-methylresorcinol. researchgate.net

| Compound | Enzyme Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Aethiopinone | Human Neutrophil 5-Lipoxygenase | IC50 = 0.11 μM | nih.govresearchgate.net |

| Urolithin Derivative (1h) | Mushroom Tyrosinase | IC50 = 4.14 μM | mdpi.com |

| Urolithin Derivative (1c) | Mushroom Tyrosinase | IC50 = 18.09 μM | mdpi.com |

| Kojic Acid (Reference) | Mushroom Tyrosinase | IC50 = 48.62 μM | mdpi.com |

| 4-Ethylresorcinol | Human Carbonic Anhydrase I | Ki = 0.81 μM | researchgate.net |

| 5-Methylresorcinol | Human Carbonic Anhydrase I | Ki = 0.79 μM | researchgate.net |

Radical Scavenging and Antioxidant Mechanisms of Resorcinol Derivatives

Phenolic compounds, including resorcinol derivatives, are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.gov This activity is crucial for mitigating oxidative stress. The primary mechanisms by which phenolic antioxidants exert their effects are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com

In the HAT mechanism, the antioxidant molecule (Ar-OH) donates a hydrogen atom to a free radical, effectively neutralizing it and terminating oxidative chain reactions. nih.govresearchgate.net The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical anion, which is then protonated. nih.gov

The specific structure of the phenolic compound, particularly the position and number of hydroxyl (-OH) groups on the aromatic ring, significantly influences its radical scavenging ability. researchgate.netacs.org Kinetic studies have shown that phenols with ortho-dihydroxy groups (catechols) exhibit the highest radical scavenging rates, followed by those with para-dihydroxy groups (hydroquinones), and then meta-dihydroxy groups (resorcinols). acs.org The higher activity of catechols is explained by the electron-donating effect of one hydroxyl group to the other and the potential for intramolecular hydrogen bonding, which facilitates hydrogen donation. acs.orgnih.gov

Upon donating a hydrogen atom, the phenolic antioxidant is converted into a phenoxyl radical. The stability of this radical is key to the compound's antioxidant efficacy. In resorcinol and its derivatives, the resulting radical can be stabilized through the delocalization of the unpaired electron across the aromatic ring structure. mdpi.com While the resorcinol structure is a less potent radical scavenger than the catechol structure, it still contributes significantly to antioxidant activity. nih.gov It is also noted that under certain in vitro conditions, some phenolics can switch from antioxidant to pro-oxidant activity depending on their concentration and the specific redox system. nih.gov

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Studies on analogous hydroxyethylamine (HEA) isosteres in enzyme inhibitors provide insight into the role of this functional group. nih.gov For instance, in the development of BACE1 inhibitors, the stereochemistry of the hydroxyl group on the ethyl-like chain was found to be crucial. An R-configuration of the hydroxyl group improved inhibitory activity, suggesting a specific stereochemical orientation is required for optimal interaction within the enzyme's active site. nih.gov Such interactions likely involve hydrogen bonding with amino acid residues, as suggested by docking simulations which showed an interaction with Lys285 in the S1' pocket of BACE1. nih.gov

The presence of the hydroxyl group on the alkyl side chain can increase the polarity of the molecule, which can modulate its pharmacokinetic properties and its ability to interact with both hydrophobic and hydrophilic pockets in a target protein. This dual nature can be advantageous for creating a strong and specific binding event. The ethyl backbone provides a degree of conformational flexibility, allowing the terminal hydroxyl group to orient itself favorably for interactions within a binding site.

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of resorcinol derivatives that govern their biological activities.

For Enzyme Inhibition: The resorcinol core itself is a primary determinant for the inhibition of metalloenzymes like tyrosinase. nih.govmdpi.com The meta-dihydroxy arrangement is key for interacting with the active site copper ions. nih.gov The nature of the substituent at the 4-position further modulates this activity. For tyrosinase inhibition, small hydrophobic substituents at the 4-position, such as in 4-butylresorcinol, are preferred over longer or bulkier groups. researchgate.net This indicates that the S1' binding pocket of the enzyme has specific size and hydrophobicity constraints. The 4-substituted resorcinol motif has been identified as a critical contributor to potent tyrosinase inhibition. mdpi.com

For Antioxidant Activity: The primary determinant for radical scavenging activity in phenols is the arrangement of the hydroxyl groups on the aromatic ring. acs.org As mentioned, the ortho (catechol) arrangement is superior to the meta (resorcinol) arrangement. acs.orgnih.gov The antioxidant activity is dominated by the number and type of substituents, which can influence the bond dissociation enthalpy of the phenolic O-H bond and the stability of the resulting phenoxyl radical. researchgate.net The presence of electron-donating groups generally enhances antioxidant activity.

Computational and Theoretical Chemistry of 4 1 Hydroxyethyl Resorcinol Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. researchgate.net This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In the context of 4-(1-Hydroxyethyl)resorcinol, docking studies are often employed to understand its interaction with various enzymatic targets. As a resorcinol (B1680541) derivative, a key target is tyrosinase, an enzyme involved in melanin (B1238610) production. Docking simulations can reveal how this compound fits into the enzyme's active site. Theoretical studies suggest that the resorcinol moiety is crucial for binding, with the two hydroxyl groups forming key hydrogen bonds with amino acid residues and coordinating with the copper ions in the active site. The 1-hydroxyethyl group can further stabilize the interaction through additional hydrogen bonds and hydrophobic interactions.

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. A more negative score typically indicates a stronger and more stable interaction. For a ligand to be considered a potential bioactive candidate, binding free energy values are often expected to be below -7.0 kcal/mol. researchgate.net Molecular dynamics (MD) simulations can further refine these findings by simulating the dynamic behavior of the ligand-protein complex over time, confirming the stability of the observed interactions. plos.org

Table 1: Representative Molecular Docking Parameters for Resorcinol Derivatives with a Target Enzyme

| Parameter | Description | Typical Value/Finding for Resorcinol Derivatives |

|---|---|---|

| Target Protein | The specific enzyme or receptor being investigated (e.g., Tyrosinase, Cyclooxygenase-2). | Tyrosinase, COX-2 |

| Binding Affinity (kcal/mol) | The calculated free energy of binding; more negative values indicate stronger binding. | -7.0 to -11.5 |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Histidine, Aspartate, Serine, Valine |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Hydrogen bonds with hydroxyl groups; hydrophobic interactions with the aromatic ring. |

| RMSD (Å) | Root Mean Square Deviation after simulation, indicating the stability of the binding pose. | < 2.0 Å |

These simulations are critical for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications on the resorcinol scaffold might lead to increased or decreased biological activity.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations have become an indispensable tool for analyzing reaction mechanisms and predicting chemical reactivity. nih.govresearchgate.net These methods, based on solving the Schrödinger equation, can estimate the energies of reactants, products, and transition states, thereby mapping out the entire reaction pathway. rsc.orgnih.gov

For compounds like this compound, quantum chemistry is vital for understanding their synthesis, particularly the Friedel-Crafts acylation of resorcinol followed by reduction, a common route to such structures. The acylation of resorcinol with agents like acetic acid or acetic anhydride (B1165640) is a classic example of electrophilic aromatic substitution. future4200.com

Theoretical calculations can elucidate several key aspects of this reaction:

Reaction Mechanism: Calculations can model the step-by-step process, such as the formation of an acylium ion (carbocation) from the acylating agent in the presence of an acid catalyst, its subsequent attack on the electron-rich resorcinol ring, and the final deprotonation to restore aromaticity. future4200.com

Regioselectivity: Resorcinol has three possible positions for electrophilic attack (2, 4, and 6). Quantum chemical calculations can determine the activation energies for the attack at each position. The calculations typically confirm that substitution at the 4-position (para to one hydroxyl group and ortho to the other) is kinetically and thermodynamically favored due to the strong activating and directing effects of the hydroxyl groups and the lower steric hindrance compared to the 2-position.

Transition State Analysis: By locating and characterizing the transition state structures, chemists can understand the energy barriers of the reaction. A lower activation energy implies a faster reaction rate. These calculations help in optimizing reaction conditions (e.g., choice of catalyst and temperature) to improve yield and selectivity. researchgate.net

Table 2: Theoretical Energy Profile for Resorcinol Acylation

| Reaction Step | System | Calculated Parameter | Significance |

|---|---|---|---|

| Carbocation Formation | Acetic Acid + Catalyst | Activation Energy (ΔG‡) | Energy barrier to form the electrophile. |

| Electrophilic Attack (C4) | Resorcinol + Acylium Ion | Activation Energy (ΔG‡) | Determines the rate of the key C-C bond formation at the preferred position. |

| Electrophilic Attack (C2) | Resorcinol + Acylium Ion | Activation Energy (ΔG‡) | Higher energy barrier compared to C4 attack, explaining the low yield of this isomer. |

| Product Formation | Acylated Resorcinol | Reaction Energy (ΔG_rxn) | Overall thermodynamic stability of the product. |

These theoretical investigations provide a molecular-level understanding that complements experimental work, accelerating the development of efficient and selective synthetic methodologies. nih.gov

In Silico Prediction of Molecular Properties and Theoretical Biological Activity

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of chemical compounds, a field known as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR). nih.govnih.gov These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a molecule.

For this compound, various molecular properties can be calculated using computational software based solely on its 2D structure. These properties help predict its behavior in a biological system.

Physicochemical Properties: These include molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are famously used in frameworks like Lipinski's Rule of Five to evaluate oral bioavailability. researchgate.net

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted. For instance, models can estimate human intestinal absorption, blood-brain barrier penetration, and potential for liver toxicity.

Theoretical Biological Activity: Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the structural fragments of a molecule. nih.gov For this compound, predictions would likely include activities common to phenols and resorcinols, such as antioxidant, anti-inflammatory, and tyrosinase inhibitory effects.

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 154.16 | ≤ 500 | Yes |

| logP (Octanol/Water Partition) | 0.8 - 1.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) (Ų) | 60.69 | < 140 | Yes |

| Molar Refractivity | 42 - 44 | 40 - 130 | Yes |

These computational screenings allow for the rapid evaluation of large numbers of compounds, prioritizing those with the most promising profiles for further experimental investigation. unpad.ac.id

Conformational Analysis and Stereochemical Considerations of Hydroxyethylated Resorcinols

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical to its biological function, as molecular recognition by biological targets is highly specific.

Conformational Analysis: this compound has several rotatable bonds that give rise to different conformations. The most significant are:

Rotation of the Resorcinol Hydroxyl Groups: Like resorcinol itself, the two hydroxyl groups on the ring can exist in different orientations (e.g., both pointing in the same direction or in opposite directions relative to the plane of the ring). researchgate.net These conformations have slightly different energies and dipole moments.

Rotation of the Hydroxyethyl (B10761427) Side Chain: The C-C bond between the aromatic ring and the ethyl side chain, as well as the C-C bond within the side chain, can rotate. This determines the spatial orientation of the side chain's hydroxyl group relative to the resorcinol core.

Computational methods, such as potential energy surface (PES) scans, can be used to calculate the energy of the molecule as a function of these rotational angles (dihedral angles). This analysis identifies the lowest energy (most stable) conformations and the energy barriers between them. The preferred conformation is the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.

Stereochemical Considerations: A crucial feature of this compound is the presence of a chiral center at the carbon atom of the side chain that is bonded to the hydroxyl group. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-4-(1-Hydroxyethyl)resorcinol and (S)-4-(1-Hydroxyethyl)resorcinol.